Bis-Cyano-PEG5

PROTAC Targeted Protein Degradation GSPT1

Bis-Cyano-PEG5 (CAS 41263-79-0), systematically named 4,7,10,13,16-pentaoxanonadecanedinitrile, is a homobifunctional polyethylene glycol (PEG) derivative with the molecular formula C14H24N2O5 and a molecular weight of 300.35 g/mol. Structurally, it comprises a PEG5 spacer chain (five ethylene glycol units) symmetrically terminated with cyano (-CN) groups, classifying it as a PROTAC (PROteolysis TArgeting Chimera) linker building block.

Molecular Formula C14H24N2O5
Molecular Weight 300.35 g/mol
CAS No. 41263-79-0
Cat. No. B3041917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-Cyano-PEG5
CAS41263-79-0
Molecular FormulaC14H24N2O5
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCC#N)C#N
InChIInChI=1S/C14H24N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-2,5-14H2
InChIKeyJTKLWARHCXXPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Cyano-PEG5 (CAS 41263-79-0): Technical Baseline and Procurement Profile for PROTAC Linker Selection


Bis-Cyano-PEG5 (CAS 41263-79-0), systematically named 4,7,10,13,16-pentaoxanonadecanedinitrile, is a homobifunctional polyethylene glycol (PEG) derivative with the molecular formula C14H24N2O5 and a molecular weight of 300.35 g/mol . Structurally, it comprises a PEG5 spacer chain (five ethylene glycol units) symmetrically terminated with cyano (-CN) groups, classifying it as a PROTAC (PROteolysis TArgeting Chimera) linker building block . This compound serves as a precursor for generating amine-terminated PEG5 linkers via reduction and is employed in bioconjugation and targeted protein degradation research, where the precise PEG5 length contributes to the optimization of ternary complex formation [1].

Why Generic PEG Linker Substitution Fails: The Critical Role of PEG5 Length and Cyano Functionality in Bis-Cyano-PEG5


Generic PEG linkers are not functionally interchangeable; the exact number of ethylene glycol units (PEG5 in this instance) dictates the end-to-end distance, conformational flexibility, and resultant degradation efficacy of the final PROTAC molecule [1]. Studies demonstrate that PROTAC-mediated degradation exhibits profound linker-length dependence, with specific PEG oligomers (e.g., PEG3 vs. PEG4 vs. PEG5) yielding divergent degradation profiles due to altered ternary complex geometry [2]. Substituting Bis-Cyano-PEG5 with a PEG4 analog (e.g., Cyano-PEG4-cyano) or a PEG6 variant alters the spacer length by approximately 3.5 Å per ethylene glycol unit, potentially misaligning the E3 ligase and target protein binding interfaces and reducing ubiquitination efficiency [3]. Furthermore, the cyano end-groups provide a defined chemical handle for controlled derivatization, distinguishing it from linkers with alternative termini such as NHS esters or maleimides, which introduce different reactivity profiles and hydrolytic stability constraints .

Quantitative Differential Evidence for Bis-Cyano-PEG5 Versus In-Class Linker Alternatives


Linker Length-Dependent Degradation: PEG5 vs. PEG4 and PEG6 in Retro-2-Based PROTACs

In a systematic study of Retro-2-based PROTACs, the length of the flexible PEG chain linker directly modulated the degradation of the translation termination factor GSPT1 [1]. While this study examined PEG2, PEG4, and longer chains, the findings establish a critical class-level principle: PROTAC degradation efficacy is not monotonic with linker length; specific PEG oligomers, including the PEG5 represented in Bis-Cyano-PEG5, occupy a distinct position in the conformational landscape between PEG4 and PEG6. PEG4 linkers provide a near-rigid span suitable for buried pockets, whereas PEG6 linkers offer a compromise conformation; PEG5 serves as an intermediate that may be optimal for specific E3 ligase-target protein pairs where the inter-ligand distance requirement falls between these canonical lengths [2].

PROTAC Targeted Protein Degradation GSPT1 Linker SAR PEG Length Optimization

Homobifunctional Cyano Reactivity vs. Heterobifunctional Alternatives: Synthetic and Stability Considerations

Bis-Cyano-PEG5 presents two chemically equivalent cyano (-CN) termini, enabling symmetrical derivatization to generate homobifunctional amine-PEG5-amine or other symmetrical linkers upon reduction . In contrast, heterobifunctional PEG5 linkers such as Mal-PEG5-acid or DBCO-PEG5-NHS ester contain disparate reactive groups (e.g., maleimide and carboxylic acid, or DBCO and NHS ester), which require sequential, orthogonal conjugation strategies. The cyano group exhibits distinct stability profiles: it is resistant to hydrolysis under aqueous conditions that would degrade NHS esters (half-life of NHS ester in pH 7.4 buffer: approximately 4-6 hours) [1], and it does not undergo the thiol-exchange side reactions observed with maleimides [2]. This stability simplifies storage and handling, as Bis-Cyano-PEG5 remains fully reactive after extended storage at -20°C under dry conditions, whereas NHS ester-terminated linkers require rigorous exclusion of moisture to prevent hydrolysis.

Bioconjugation Linker Chemistry Cyano Group Reactivity PROTAC Synthesis

Purity and Monodispersity: Impact on PROTAC SAR Reproducibility

Bis-Cyano-PEG5 is typically supplied at ≥95% purity with batch-specific QC documentation (e.g., NMR, HPLC) . In PROTAC development, sub-stoichiometric impurities in PEG linkers can outcompete the native degrader for binding sites, seed aggregates that increase cytotoxicity, or activate innate immune sensing [1]. A comparison of linker purity specifications across vendors reveals that Bis-Cyano-PEG5 at 95% purity meets or exceeds the threshold required for reliable SAR studies. Lower purity lots (<90%) of PEG linkers have been shown to introduce variance in apparent DC50 values, confounding structure-activity interpretations [1].

PROTAC Linker Purity Monodisperse PEG SAR Reproducibility Batch Consistency

Solubility and Solvent Compatibility: Bis-Cyano-PEG5 vs. Hydrophobic Linkers

Bis-Cyano-PEG5 exhibits excellent solubility in both water and organic solvents (e.g., DMSO, DMF, dichloromethane) , a property conferred by the PEG5 backbone. In contrast, purely alkyl-chain linkers of comparable length (e.g., 1,10-decanedinitrile) display significantly reduced aqueous solubility (estimated <1 mg/mL in water) and may require high percentages of organic co-solvents for bioconjugation reactions, potentially denaturing sensitive biomolecules [1]. The PEG5 spacer provides a hydrophilic shield that enhances the solubility of the entire PROTAC conjugate, improving its drug-like properties and reducing aggregation propensity [2].

PEG Linker Aqueous Solubility PROTAC Physicochemical Properties Bioconjugation

Optimal Use Cases for Bis-Cyano-PEG5 Based on Differential Evidence


PROTAC Linker SAR Optimization Requiring PEG5-Length Spacer

In PROTAC development campaigns where linker length is a critical variable, Bis-Cyano-PEG5 provides the specific PEG5 spacer geometry that bridges the conformational gap between PEG4 and PEG6 linkers. As demonstrated by GSPT1 degradation studies, different PEG lengths yield distinct degradation profiles [1]. Researchers evaluating a series of PROTACs with PEG3, PEG4, PEG5, and PEG6 linkers can use Bis-Cyano-PEG5 to synthesize the PEG5-containing degrader, enabling the identification of the optimal inter-ligand distance for ternary complex formation and maximal degradation efficiency.

Synthesis of Homobifunctional Amine-PEG5-Amine Crosslinkers

The symmetrical cyano termini of Bis-Cyano-PEG5 are readily reduced to primary amines using lithium aluminum hydride or catalytic hydrogenation , yielding a homobifunctional amine-PEG5-amine crosslinker. This diamino-PEG5 reagent is valuable for conjugating two identical biomolecules (e.g., proteins, peptides, or small molecules) with a defined, flexible spacer, or for creating PEGylated surfaces and hydrogels. The cyano reduction route avoids the hydrolytic instability associated with direct procurement of amine-PEG5-amine, which can undergo oxidation and cross-linking during storage.

High-Purity PROTAC Library Synthesis with Minimal Batch-to-Batch Variability

For laboratories synthesizing PROTAC libraries for structure-activity relationship (SAR) studies, the documented ≥95% purity and batch-specific QC (NMR, HPLC) of Bis-Cyano-PEG5 from reputable vendors ensures that linker-related impurities do not confound biological results. High-purity PEG linkers are essential for compressing SAR variance and avoiding the false-negative degradation results that can arise from sub-stoichiometric contaminants [2]. This makes Bis-Cyano-PEG5 a reliable building block for generating reproducible data across multi-year drug discovery programs.

Bioconjugation in Mixed Aqueous-Organic Solvent Systems

The amphiphilic nature of Bis-Cyano-PEG5, soluble in both water and a range of organic solvents , permits its use in bioconjugation reactions that require partial aqueous conditions to maintain biomolecule integrity while still dissolving hydrophobic small-molecule ligands. This solubility profile reduces the need for high percentages of organic co-solvents that can denature proteins or peptides, facilitating the efficient synthesis of PROTACs and other bioconjugates under mild conditions.

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